molecular formula C10H11ClF3N B6191280 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 2648941-12-0

2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B6191280
CAS RN: 2648941-12-0
M. Wt: 237.6
InChI Key:
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Description

The trifluoromethyl group is a functional group that has the formula -CF3. It’s derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .


Synthesis Analysis

Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride. Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the physical and chemical properties of the compound it’s part of.

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds can vary widely depending on the specific compound. For example, some drugs containing trifluoromethyl groups work by inhibiting certain enzymes or receptors .

Safety and Hazards

Safety data sheets for similar compounds indicate that they can cause skin and eye irritation, respiratory irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Therefore, compounds containing the trifluoromethyl group continue to be of interest in various fields, including medicinal chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride involves the condensation of 2-trifluoromethylbenzaldehyde with cyclohexanone followed by reduction and cyclization.", "Starting Materials": [ "2-trifluoromethylbenzaldehyde", "cyclohexanone", "sodium borohydride", "acetic acid", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-trifluoromethylbenzaldehyde with cyclohexanone in the presence of acetic acid to form 2-(trifluoromethyl)-1-cyclohexen-1-yl)ethanone.", "Step 2: Reduction of 2-(trifluoromethyl)-1-cyclohexen-1-yl)ethanone with sodium borohydride in ethanol to form 2-(trifluoromethyl)-1-cyclohexen-1-yl)ethanol.", "Step 3: Cyclization of 2-(trifluoromethyl)-1-cyclohexen-1-yl)ethanol with hydrochloric acid to form 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride." ] }

CAS RN

2648941-12-0

Molecular Formula

C10H11ClF3N

Molecular Weight

237.6

Purity

95

Origin of Product

United States

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